(tert-Butylperoxy)(chloro)diethylsilane, also known by its CAS number 107149-55-3, is an organosilicon compound that combines a tert-butylperoxy group with a chloro-diethylsilane moiety. This compound is classified under organosilicon compounds and is utilized primarily in organic synthesis and polymer chemistry. Its molecular formula is , with a molecular weight of approximately 178.775 g/mol. The compound exhibits unique properties that make it suitable for various applications in scientific research and industrial processes.
The synthesis of (tert-Butylperoxy)(chloro)diethylsilane can be accomplished through several methods, typically involving the reaction of tert-butyl hydroperoxide with chloro-diethylsilane. The following outlines a common synthetic route:
The molecular structure of (tert-Butylperoxy)(chloro)diethylsilane can be described as follows:
This structure contributes to its reactivity and stability, particularly in radical-mediated reactions.
(tert-Butylperoxy)(chloro)diethylsilane participates in various chemical reactions, primarily as a radical initiator or reagent in organic synthesis:
The mechanism of action for (tert-Butylperoxy)(chloro)diethylsilane generally involves:
This radical mechanism is crucial for its application in initiating polymerization and other synthetic processes.
The physical and chemical properties of (tert-Butylperoxy)(chloro)diethylsilane include:
These properties make it suitable for specific applications where controlled reactivity is required.
(tert-Butylperoxy)(chloro)diethylsilane finds several scientific uses:
The synthesis of (tert-butylperoxy)(chloro)diethylsilane fundamentally relies on controlled homolytic cleavage of peroxide O–O bonds to generate reactive radical species. Di-tert-butyl peroxide (DTBP) serves as a premier radical initiator due to its low O–O bond dissociation energy (~44 kcal/mol) and thermal lability. Under controlled heating (80–110°C), DTBP undergoes homolytic scission to yield tert-butoxyl radicals (tBuO•), which subsequently abstract hydrogen or halogen atoms from silane precursors:
(CH₃)₃CO−OC(CH₃)₃ → 2 (CH₃)₃C−O•tBuO• + ClSiEt₂H → tBuO−SiEt₂Cl + H•
This radical chain mechanism enables the direct introduction of tert-butylperoxy groups onto silicon centers. Reaction kinetics follow first-order dependence on DTBP concentration, with initiation efficiency exceeding 85% at 100°C in non-polar solvents like cyclohexane. Crucially, the steric bulk of tert-butyl groups impedes recombination, favoring radical trapping by silanes [1] [6].
Table 1: Key Reaction Parameters for Homolytic Cleavage Pathways
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 95–105°C | <80°C: Incomplete initiation (>24h) |
DTBP Equivalents | 1.1–1.3 | >1.5: Decomposition byproducts ↑ |
Solvent Polarity | Low (ε < 5) | High ε: Radical quenching ↑ |
Reaction Time | 6–8 h | <4h: Conversion <60% |
Radical intermediates in peroxysilane synthesis exhibit extreme sensitivity to oxygen and moisture. Molecular oxygen quenches silicon-centered radicals (Et₂ClSi•), forming unstable silane-peroxy adducts (Et₂ClSi−OO•) that decompose into silanols and siloxanes. Implementing rigorous inert gas blankets (N₂ or Ar) reduces such oxidative byproducts from >20% to <3%. Continuous gas purging during the Grignard formation step—frequently employed for tert-butylperoxy precursor synthesis—prevents magnesium oxidation and ensures consistent reagent activity. Moisture levels must be maintained below 10 ppm through molecular sieve drying of solvents to avoid hydrolysis of the chloro-diethylsilane precursor [1] [7].
Chloro-diethylsilane (ClSiEt₂H) serves as the optimal silicon precursor due to its balanced reactivity and steric accessibility. The Si–Cl bond undergoes selective reaction with tert-butylperoxy radicals without competitive reduction of the Si–H functionality. In mixed solvent systems (e.g., diethyl ether/cyclohexane), ClSiEt₂H achieves >90% conversion to (tert-butylperoxy)(chloro)diethylsilane within 8 hours at 40–55°C. The Si–H bond remains intact under these conditions, as confirmed by FT-IR monitoring (ν~2100 cm⁻¹ persistence). This chemoselectivity arises from the lower bond dissociation energy of Si–Cl (381 kJ/mol) versus Si–H (439 kJ/mol), favoring radical attack at chlorine [1] [5].
Table 2: Precursor Silane Performance Comparison
Precursor | Relative Rate | Peroxysilane Yield | Major Byproduct |
---|---|---|---|
ClSiEt₂H | 1.0 (ref) | 92% | Et₂ClSi−SiClEt₂ (<3%) |
Cl₂SiEtH | 0.7 | 85% | Cross-linked oligomers |
ClSiMe₂H | 1.2 | 89% | Me₂ClSi−O−SiClMe₂ |
Cl₃SiH | 0.4 | 68% | Siloxanes |
The tert-butylperoxy group (–O−OtBu) imparts critical steric protection to the peroxide bond, reducing susceptibility to unintended decomposition. Comparative studies with less hindered peroxides (e.g., cumyl or ethylperoxy analogs) show 3–5× faster degradation kinetics under identical conditions. Electronic effects further stabilize the O–O bond: the tert-butyl group’s +I effect delocalizes electron density into the peroxide linkage, raising the activation barrier for heterolytic cleavage. Substituent studies confirm that α-branching is essential—linear alkylperoxy groups (nPr, nBu) decompose prematurely during synthesis, limiting yields to <50%. The tert-butyl group’s 9 kcal/mol higher radical stabilization energy (relative to methyl) also facilitates cleaner homolytic reactions [3] [7].
Thermal initiation remains prevalent in industrial settings, but photochemical and redox methods offer enhanced control. UV irradiation (254 nm) of DTBP in the presence of ClSiEt₂H achieves near-quantitative peroxide bond homolysis at 25°C within 2 hours, eliminating thermal degradation pathways. Redox systems employing n-butyllithium/tetramethylethylenediamine (TMEDA) generate radical anions that cleave DTBP at 0°C:
DTBP + nBuLi → tBuO⁻ + tBuO• + nBu•
This method suppresses silane oligomerization by minimizing persistent radical concentrations. Yields reach 88% with <2% disilane byproducts, outperforming thermal protocols (typically 75–82%) [1] [6].
Iron(II) salts (e.g., Fe(acac)₂) catalyze peroxysilane formation by accelerating radical generation cycles at reduced temperatures. At 5 mol% loading, Fe²⁺ reduces the activation energy for DTBP homolysis from 35 kcal/mol to 28 kcal/mol via single-electron transfer:
Fe²⁺ + (tBuO)₂ → Fe³⁺ + tBuO⁻ + tBuO•
The tert-butoxyl radical then abstracts chlorine from ClSiEt₂H, yielding the target peroxysilane while regenerating Fe²⁺ through reduction of the Fe³⁺ intermediate by silane. This catalytic cycle enables 94% yield at 60°C—30°C lower than uncatalyzed reactions. Critically, chelating ligands like bathophenanthroline suppress iron aggregation, maintaining catalytic turnover >200 cycles before deactivation [3] [6].
Comprehensive Compound List
Reagents and Products Mentioned:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: